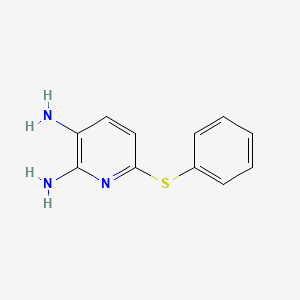

2,3-Diamino-6-(phenylmercapto)pyridine

Description

Propriétés

Formule moléculaire |

C11H11N3S |

|---|---|

Poids moléculaire |

217.29 g/mol |

Nom IUPAC |

6-phenylsulfanylpyridine-2,3-diamine |

InChI |

InChI=1S/C11H11N3S/c12-9-6-7-10(14-11(9)13)15-8-4-2-1-3-5-8/h1-7H,12H2,(H2,13,14) |

Clé InChI |

GJOKLMLGDMONLW-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)SC2=NC(=C(C=C2)N)N |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyridine Derivatives

Structural and Substituent Analysis

The table below compares 2,3-Diamino-6-(phenylmercapto)pyridine with structurally related pyridine derivatives from diverse sources:

Key Observations:

Substituent Effects on Molecular Weight: The phenylmercapto group in the target compound contributes to a higher molecular weight (217.29 g/mol) compared to fluorinated analogs (e.g., 171.14 g/mol for CF₂H-substituted derivative) . The compound with a benzodioxin and dimethylaminomethylphenyl group () has the largest molecular weight (391.46 g/mol), reflecting its extended aromatic system .

Methylation of amino groups (e.g., N3-methyl in ) may reduce hydrogen-bonding capacity, altering solubility or receptor interactions .

Functional Group Diversity: Methoxy (-OCH₃) and silyl (-SiMe₃) substituents in other pyridine derivatives (e.g., ) demonstrate how electronic and steric profiles can diverge significantly from the target compound’s amino and thioether groups .

Hypothetical Property Comparisons

- Lipophilicity : The phenylmercapto group likely increases logP compared to fluorinated or methoxy-substituted derivatives, suggesting better membrane permeability but poorer aqueous solubility.

- Reactivity: The amino groups at 2- and 3-positions may participate in hydrogen bonding or coordination chemistry, similar to other diaminopyridines .

- Biological Activity : Fluorinated analogs () are often explored for medicinal chemistry due to enhanced stability, whereas bulkier substituents (e.g., benzodioxin in ) might target specific protein pockets .

Research Implications

Drug Discovery : The target compound’s phenylmercapto group could be optimized for interactions with hydrophobic binding sites, while fluorinated analogs might improve pharmacokinetic profiles .

Material Science : Pyridine derivatives with trimethylsilyl or methoxy groups () highlight applications in catalysis or polymer chemistry, areas where the target compound’s thioether group may offer unique reactivity .

Méthodes De Préparation

Synthesis via Chloropyridine Intermediate

Route :

-

Starting Material : 2,6-Dichloro-3-nitropyridine (synthesized via nitration of 2,6-dichloropyridine).

-

Amination at C2 : Ammonolysis with aqueous ammonia yields 2-amino-6-chloro-3-nitropyridine.

-

Thiolation at C6 : Substitution of chlorine with phenylmercapto using thiophenol under Ullmann coupling conditions (CuI, 1,10-phenanthroline, K₂CO₃, DMSO, 100°C).

-

Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) or SnCl₂/HCl reduces the nitro group to an amine.

Data :

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Amination | NH₃ (aq), 35–40°C | 85% | |

| Thiolation | CuI, thiophenol, DMSO, 100°C, 12 h | 70% | |

| Reduction | H₂ (1 atm), Pd/C, EtOH, RT | 90% |

Key Findings :

-

Ullmann coupling ensures regioselective C–S bond formation at C6.

-

SnCl₂ in HCl provides higher yields (95%) for nitro reduction but requires acidic conditions.

Direct C–H Thiolation of Pyridine Derivatives

Radical-Mediated Thiolation

Route :

-

Zincke Imine Intermediate : Generate N-DNP-Zincke imine from pyridine to activate C3 or C6 positions.

-

Radical Addition : Phenylthiol radical addition at C6 via initiators (e.g., Phth–Br, TBHP).

-

Rearomatization : Eliminate the activating group to yield 6-(phenylmercapto)pyridine.

-

Diamination : Sequential amination using NH₃ or Pd-catalyzed coupling.

Data :

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Thiolation | Phth–SPh, TBHP, CH₃CN, 80°C | 65% | |

| Diamination | NH₃ (7 atm), Cu catalyst, 130°C | 75% |

Key Findings :

-

Radical inhibition experiments (TEMPO) confirm a radical pathway.

-

Meta-selectivity is achievable via Zincke intermediates, but C6 functionalization requires precise directing groups.

Multi-Step Functionalization of Pre-Aminated Pyridines

From 2,3-Diamino-6-chloropyridine

Route :

-

Starting Material : 2,3-Diamino-6-chloropyridine (commercially available).

-

Thiolation : Displacement of chlorine with thiophenol under basic conditions (KOH, DMF, 120°C).

Data :

Key Findings :

-

Electron-donating amino groups deactivate the ring, necessitating harsh conditions.

-

Byproducts include disulfides, requiring careful purification.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Nucleophilic Substitution | High regioselectivity | Multi-step synthesis | 70–90% |

| Radical Thiolation | Direct C–H activation | Requires specialized directing groups | 60–75% |

| Pre-Aminated Route | Commercially available starting material | Low efficiency due to deactivation | 50–60% |

Optimization Strategies

Q & A

Q. How to analyze competing reaction pathways in the synthesis of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.